molecular formula C14H15NO3S B6536858 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058491-73-8

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No. B6536858
CAS RN: 1058491-73-8
M. Wt: 277.34 g/mol
InChI Key: HYHFHHGDOQQWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide (MPA) is a synthetic compound that is used in a variety of research applications. It is an important tool in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has a wide range of applications in scientific research. It has been used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes. It has also been used as an inhibitor of proteasome activity, as a modulator of the immune system, and as a tool for studying the effects of oxidative stress.

Mechanism of Action

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to act as an inhibitor of proteasome activity. Proteasomes are cellular enzymes responsible for the breakdown of proteins, and 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to bind to the proteasome and prevent it from functioning properly. In addition, 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit oxidative stress, and modulate the immune system. In addition, it has been shown to have anti-tumor activity, and to reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is easy to synthesize, and its properties are well-characterized. In addition, it is relatively stable and non-toxic. However, there are some limitations to using 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide in laboratory experiments. It is not soluble in water, and it is difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide in scientific research. It could be used to develop new drugs and pharmaceuticals, as well as to study the effects of oxidative stress on cellular processes. In addition, it could be used to study the effects of inflammation on the immune system, and to develop treatments for cancer. Finally, it could be used as a tool to study the effects of proteasome inhibition on cellular processes.

Synthesis Methods

2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is synthesized through a multi-step process. The first step involves the formation of a thiophen-3-ylmethyl ester by reacting thiophen-3-ylmethanol with ethyl chloroformate. The ester is then reacted with 3-methoxyphenol in the presence of a base catalyst to form the 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide product.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-12-3-2-4-13(7-12)18-9-14(16)15-8-11-5-6-19-10-11/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHFHHGDOQQWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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